7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, substituted with dimethoxyphenyl and ethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: Starting with an appropriate quinoline derivative, a condensation reaction with 3,4-dimethoxybenzaldehyde and 4-ethylbenzaldehyde is performed.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the tetrahydroquinoline ring.
Oxidation: The final step involves oxidation to introduce the dione functionality at positions 2 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
Oxidation: Produces quinoline derivatives with altered electronic properties.
Reduction: Results in tetrahydroquinoline derivatives with hydroxyl functionalities.
Substitution: Leads to various substituted tetrahydroquinoline compounds.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, and other proteins.
Pathways: Can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 7-(4-ethylphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 7-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
The unique combination of dimethoxyphenyl and ethylphenyl groups in 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-4-15-5-7-16(8-6-15)19-14-24(28)26-20-11-18(12-21(27)25(19)20)17-9-10-22(29-2)23(13-17)30-3/h5-10,13,18-19H,4,11-12,14H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZERAPCULBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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